![molecular formula C23H20N2OS B3829224 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide](/img/structure/B3829224.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in treating various diseases. TDB is a potent and selective agonist of the G protein-coupled receptor (GPCR) GPR39. GPR39 is a zinc-sensing receptor that is involved in regulating various physiological processes, including glucose homeostasis, insulin secretion, and gastrointestinal motility.
Wirkmechanismus
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide acts as an agonist of the GPR39 receptor, which is predominantly expressed in the pancreas, gastrointestinal tract, and brain. Upon activation, GPR39 stimulates the release of various hormones and neuropeptides, including insulin, glucagon-like peptide-1 (GLP-1), and cholecystokinin (CCK). These hormones and neuropeptides play important roles in regulating glucose homeostasis, appetite, and gastrointestinal motility.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its effects on glucose homeostasis and gastrointestinal motility, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential applications in treating inflammatory bowel disease (IBD). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has also been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is its selectivity for the GPR39 receptor, which reduces the potential for off-target effects. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is its low aqueous solubility, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide. One area of focus is the potential use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in treating type 2 diabetes and obesity. Further preclinical studies are needed to better understand the mechanisms underlying N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide's effects on glucose homeostasis and to determine its potential as a therapeutic agent. Another area of focus is the potential use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in treating neurodegenerative diseases. Additional studies are needed to determine the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in animal models of these diseases and to better understand its mechanism of action. Finally, there is potential for the development of novel GPR39 agonists based on the structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide, which could have improved pharmacokinetic properties and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been shown to have potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and gastrointestinal disorders. In a study conducted by Egerod et al., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide was found to improve glucose homeostasis and insulin secretion in mice with diet-induced obesity. Another study by Holst et al. demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide increased colonic motility and reduced constipation in mice.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c24-15-19-18-13-7-8-14-20(18)27-23(19)25-22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,21H,7-8,13-14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDDUZXKXAPLBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.